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Cat. No.: B076319 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the extraction of high-quality RNA from

challenging plant tissues using a hot borate buffer method. This method is particularly effective

for tissues rich in polyphenols and polysaccharides, such as cotton, which can interfere with

nucleic acid isolation.

Introduction
Isolating high-quality nucleic acids is a critical first step for a multitude of molecular biology

applications, including gene expression analysis, cDNA library construction, and next-

generation sequencing. However, many organisms, particularly plants, contain high levels of

secondary metabolites like polyphenols and polysaccharides that can co-precipitate with

nucleic acids, inhibiting downstream enzymatic reactions. The hot borate buffer method is a

robust technique designed to overcome these challenges. The alkaline pH of the borate buffer,

combined with detergents and reducing agents, effectively denatures proteins, inactivates

nucleases, and prevents the oxidation of polyphenols, resulting in high yields of pure RNA.

Borate is known to inhibit phenol oxidases, which are a major cause of RNA degradation and

sample discoloration during extraction from plant tissues.[1]
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The hot borate extraction method leverages several key principles to ensure the isolation of

high-quality RNA:

High pH and Temperature: The use of a hot (80-85°C), alkaline (pH 9.0) buffer helps to

denature RNases and other proteins, while also aiding in the disruption of cell walls.[2][3]

Borate's Inhibitory Action: Borate ions are effective inhibitors of polyphenol oxidases,

preventing the oxidation of phenolic compounds that can bind to and contaminate nucleic

acids.[1]

Detergents and Chelating Agents: Components like SDS and sodium deoxycholate solubilize

membranes and denature proteins. EGTA is included to chelate divalent cations, which are

cofactors for many nucleases.[2]

Reducing Agents and PVP: DTT is added to create a reducing environment, further inhibiting

polyphenol oxidation. Polyvinylpyrrolidone (PVP) is often included to bind and remove

polyphenolic compounds.[4]

Selective Precipitation: Differential precipitation steps using lithium chloride and ethanol are

used to selectively precipitate RNA while leaving behind DNA, proteins, and

polysaccharides.[2][3]

Mechanism of Borate Buffer in Preventing
Polyphenol Interference
The following diagram illustrates the proposed mechanism by which borate buffers prevent

polyphenolic compounds from interfering with RNA extraction.
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Start: Plant Tissue

Grind in Liquid N2

Homogenize in Hot
Borate Buffer (XT)

Incubate at 42°C
(1.5 hours)

Precipitate Proteins
(KCl, on ice)

Centrifuge to Pellet Debris

Collect Supernatant

Precipitate RNA
(LiCl, overnight on ice)

Centrifuge to Pellet RNA

Wash RNA Pellet
(2M LiCl, 3x)

Resuspend RNA in TE Buffer

Precipitate Polysaccharides
(K-Acetate, on ice)

Centrifuge to Pellet Contaminants

Collect Supernatant

Precipitate RNA
(Na-Acetate & Ethanol)

Centrifuge to Pellet RNA

Wash with 70% Ethanol

Resuspend in DEPC Water

End: Pure RNA

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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